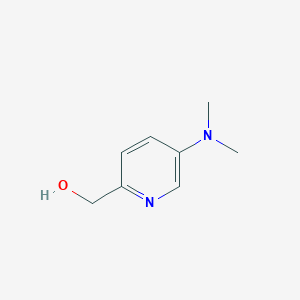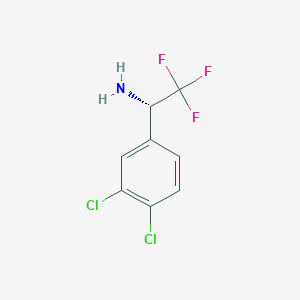![molecular formula C22H28N2O4 B1506997 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane CAS No. 885275-74-1](/img/structure/B1506997.png)
1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane
Overview
Description
1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane is a complex organic compound characterized by its intricate molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study for researchers and scientists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane typically involves multiple steps, starting with the reaction of naphthalene derivatives with appropriate reagents to introduce the carboxylic acid group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides.
Major Products Formed: The reactions can lead to the formation of different products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes.
Industry: Its unique properties make it useful in various industrial processes, such as the production of advanced materials.
Mechanism of Action
1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane can be compared with other similar compounds, such as 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-piperazine. While both compounds share structural similarities, their unique properties and applications set them apart. The presence of the diazepane ring in this compound distinguishes it from other related compounds.
Comparison with Similar Compounds
1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-piperazine
1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane
Other naphthalene derivatives with similar functional groups
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Researchers and scientists can use this information to further explore the potential of this compound in various fields.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-22(2,3)28-21(27)24-12-6-11-23(13-14-24)19(20(25)26)18-10-9-16-7-4-5-8-17(16)15-18/h4-5,7-10,15,19H,6,11-14H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKZZXDCBWXPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722962 | |
| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](naphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-74-1 | |
| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](naphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B1506917.png)



![3-Methyl-3H-pyrazolo[3,4-B]pyridine](/img/structure/B1506940.png)








